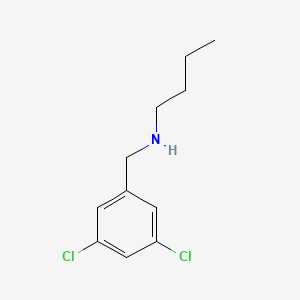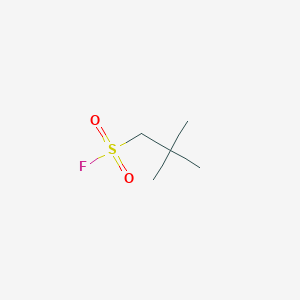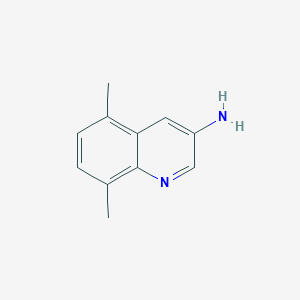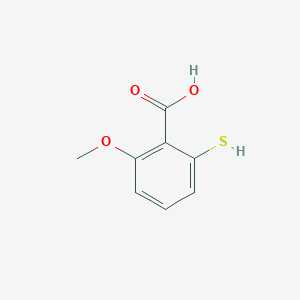![molecular formula C6H10N2O2 B13252845 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13252845.png)
3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dioxa-1-azaspiro[44]non-1-en-2-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine typically involves spirocyclization reactions. One common method includes the use of gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne substrates. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in laboratory settings using the aforementioned spirocyclization techniques. Scaling up these methods for industrial production would likely involve optimizing reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.
Medicine: The compound’s potential therapeutic properties are being explored for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, the compound forms a protective film on metal surfaces, preventing oxidation and corrosion . In biological systems, the compound may interact with cellular components to exert its antibacterial or anticancer effects, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (DDA): Exhibits corrosion inhibition properties.
3-Phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (PDA): Another spirocyclic compound with similar applications.
4-(4-Methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA): Known for its corrosion inhibition efficiency.
Uniqueness
3,7-Dioxa-1-azaspiro[44]non-1-en-2-amine stands out due to its specific structural features and the presence of both oxygen and nitrogen atoms within its ring system
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,7-dioxa-1-azaspiro[4.4]non-1-en-2-amine |
InChI |
InChI=1S/C6H10N2O2/c7-5-8-6(4-10-5)1-2-9-3-6/h1-4H2,(H2,7,8) |
InChI Key |
ISEPFVJVAMMVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13252762.png)




![2-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13252784.png)

![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate](/img/structure/B13252793.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13252794.png)
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13252816.png)
![{Imidazo[1,2-a]pyridin-5-yl}boronic acid](/img/structure/B13252821.png)


![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
